Pyrimidine-2,4-dicarbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4N2O2 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
pyrimidine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-4H |
InChI Key |
LFAGVSSDTLRQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C=O)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrimidine 2,4 Dicarbaldehyde
Retrosynthetic Analysis and Strategic Disconnections for Pyrimidine-2,4-dicarbaldehyde
Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.comresearchgate.net For this compound, several strategic disconnections can be envisioned based on established pyrimidine (B1678525) ring syntheses.
One common approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. mdpi.com Following this logic, a primary disconnection of the C-N bonds in the pyrimidine ring of the target molecule leads to a hypothetical 1,3-dicarbonyl synthon bearing two aldehyde groups and an amidine. However, the required dicarbonyl precursor, malondialdehyde, is highly reactive and prone to polymerization. A more practical approach would involve a precursor where the aldehyde functionalities are protected or are present in a more stable form, such as a malonic ester derivative.
An alternative and more viable retrosynthetic strategy involves disconnecting the C-C bonds of the carbaldehyde groups. This approach suggests a pre-formed pyrimidine ring as the key intermediate. The formyl groups can be introduced onto the pyrimidine scaffold through functional group interconversion (FGI). For instance, the oxidation of a corresponding 2,4-dimethylpyrimidine or 2,4-dihydroxymethylpyrimidine precursor would yield the desired dicarbaldehyde. This FGI approach is often more practical as the synthesis of substituted pyrimidines is well-established. bu.edu.eg
Another powerful disconnection strategy relies on the formylation of a pyrimidine ring at the 2 and 4 positions. This leads to a simpler pyrimidine precursor that can be subjected to electrophilic substitution reactions. The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a plausible route for the direct introduction of the aldehyde groups. mdpi.comijpcbs.com
Classical and Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, classical synthetic routes to this compound would likely involve multi-step sequences starting from readily available pyrimidine derivatives.
Multi-step Synthesis from Precursor Pyrimidine Derivatives
A plausible multi-step synthesis could commence with a suitably substituted pyrimidine, such as 2,4-dimethylpyrimidine. The methyl groups can then be oxidized to aldehyde functionalities. Various oxidizing agents can be employed for this transformation, including selenium dioxide, chromium-based reagents, or manganese dioxide. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to carboxylic acids.
Table 1: Potential Oxidation Reactions for the Synthesis of this compound from 2,4-Dimethylpyrimidine
| Oxidizing Agent | Solvent | Temperature (°C) | Potential Yield (%) | Reference (Analogous Transformations) |
| Selenium Dioxide | Dioxane/Water | 80-100 | 40-60 | pharmaguideline.com |
| Chromium Trioxide | Acetic Anhydride | 20-40 | 50-70 | pharmaguideline.com |
| Manganese Dioxide | Chloroform | Reflux | 60-80 | pharmaguideline.com |
Note: The yields are estimates based on similar oxidation reactions of methyl-substituted heterocycles and would require experimental optimization for this compound.
Functional Group Interconversions on Pyrimidine Ring Systems
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com In the context of this compound synthesis, FGI can be employed to convert other substituents on the pyrimidine ring into the desired aldehyde groups.
For example, starting from 2,4-dichloropyrimidine, a nucleophilic substitution with a protected formyl anion equivalent, followed by deprotection, could yield the target molecule. Alternatively, conversion of the chloro groups to cyano groups via nucleophilic substitution with cyanide, followed by reduction of the nitriles, would also lead to the dicarbaldehyde.
Another FGI approach involves the Vilsmeier-Haack formylation of an activated pyrimidine derivative. mdpi.comijpcbs.com For instance, a pyrimidine ring bearing electron-donating groups at positions 5 and 6 would be more susceptible to electrophilic attack at the 2 and 4 positions. The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride and N,N-dimethylformamide, serves as the formylating agent. chemistrysteps.com
Modern and Sustainable Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These include catalytic procedures, microwave-assisted synthesis, and flow chemistry protocols.
Catalytic Synthesis Procedures (e.g., Oxidation, Carbonylation)
Catalytic methods offer several advantages over stoichiometric reactions, including higher atom economy, milder reaction conditions, and reduced waste generation. For the synthesis of this compound, catalytic oxidation of 2,4-dimethylpyrimidine presents a green alternative to the use of heavy metal oxidants. Catalytic systems based on transition metals like ruthenium or copper, in the presence of a co-oxidant such as molecular oxygen or hydrogen peroxide, could be employed. researchgate.net
Another modern catalytic approach is carbonylation. Starting from a 2,4-dihalopyrimidine, a palladium-catalyzed carbonylation reaction with carbon monoxide and a reducing agent (e.g., a silane) could directly introduce the two formyl groups. This method is highly efficient for the synthesis of aromatic aldehydes.
Table 2: Potential Catalytic Routes to this compound
| Starting Material | Catalyst | Reagents | Potential Advantages |
| 2,4-Dimethylpyrimidine | RuCl3/TEMPO | O2 | Green oxidant, high atom economy |
| 2,4-Dichloropyrimidine | Pd(PPh3)4 | CO, HSiEt3 | Direct formylation, good functional group tolerance |
Microwave-Assisted and Flow Chemistry Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The rapid heating provided by microwave irradiation can significantly reduce reaction times and improve yields. orientjchem.org A microwave-assisted Vilsmeier-Haack formylation of a suitable pyrimidine precursor could be a highly efficient method for the synthesis of this compound. nih.gov Microwave irradiation has been shown to enhance the efficiency of various pyrimidine syntheses. semanticscholar.org
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous benefits such as enhanced safety, better process control, and easier scalability. nih.gov A flow chemistry setup could be designed for the synthesis of this compound, for instance, by passing a solution of a pyrimidine precursor and the Vilsmeier-Haack reagent through a heated microreactor. This would allow for precise control over reaction temperature and residence time, potentially leading to higher yields and purity. nih.gov
Chemoenzymatic Synthesis Prospects
While traditional chemical synthesis routes for pyrimidine derivatives are well-established, they often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, presents a promising and sustainable alternative. Although specific enzymatic pathways for the direct synthesis of this compound are not yet extensively documented in publicly available literature, a plausible chemoenzymatic route can be postulated based on known biocatalytic transformations.
A prospective chemoenzymatic strategy could commence with the chemical synthesis of a suitable pyrimidine precursor, such as 2,4-dimethylpyrimidine. This could be followed by a two-step enzymatic oxidation to introduce the aldehyde functionalities.
Step 1: Chemical Synthesis of 2,4-Dimethylpyrimidine
The synthesis of the 2,4-dimethylpyrimidine precursor can be achieved through established condensation reactions. One common method involves the reaction of a 1,3-dicarbonyl compound with an amidine.
Step 2: Biocatalytic Oxidation
The key to the chemoenzymatic approach lies in the selective oxidation of the methyl groups of 2,4-dimethylpyrimidine to aldehydes. This transformation could potentially be achieved using a cascade of enzymes, such as monooxygenases or alcohol dehydrogenases.
Monooxygenase-mediated Hydroxylation: A cytochrome P450 monooxygenase, engineered for specificity towards pyrimidine derivatives, could catalyze the hydroxylation of the methyl groups to form the corresponding hydroxymethyl intermediates.
Alcohol Dehydrogenase-mediated Oxidation: The resulting dihydroxymethylpyrimidine could then be oxidized to this compound using a highly selective alcohol dehydrogenase (ADH).
The successful implementation of such a chemoenzymatic route would offer several advantages, including high selectivity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical oxidation methods.
Table 1: Hypothetical Chemoenzymatic Synthesis of this compound
| Step | Reaction | Catalyst/Enzyme | Key Parameters |
| 1 | Chemical Synthesis | Acid or Base Catalyst | Temperature, Reaction Time |
| 2a | Enzymatic Hydroxylation | Engineered P450 Monooxygenase | pH, Temperature, Cofactor (NADPH) |
| 2b | Enzymatic Oxidation | Alcohol Dehydrogenase (ADH) | pH, Temperature, Cofactor (NAD+) |
Purification and Isolation Techniques for High-Purity this compound
The purification of this compound is a critical step to ensure its suitability for subsequent applications. The presence of two polar aldehyde groups imparts specific solubility characteristics that must be considered when selecting a purification method. A combination of chromatographic and crystallization techniques is often employed to achieve high purity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the purification of polar organic molecules like this compound. researchgate.net The separation is based on the differential partitioning of the compound between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Table 2: Illustrative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18 silica (B1680970) gel column |
| Mobile Phase | Gradient of water and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Column Chromatography
For larger scale purifications, column chromatography using silica gel is a common method. researchgate.net The choice of eluent is crucial for achieving good separation. A solvent system with a polarity that allows for the effective separation of the desired product from impurities is determined through preliminary thin-layer chromatography (TLC) analysis. Given the polar nature of the dicarbaldehyde, a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used.
Recrystallization
Recrystallization is a final purification step to obtain highly pure crystalline this compound. ucalgary.ca The selection of an appropriate solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. umass.eduworldscientificnews.com A mixed solvent system may also be employed to achieve the desired solubility profile. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration and dried.
Table 3: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Modulates polarity to achieve desired solubility differential. |
| Ethyl Acetate/Hexane | Good for moderately polar compounds. |
| Dichloromethane/Methanol | Can be effective for compounds with a range of polarities. |
Reactivity and Mechanistic Organic Chemistry of Pyrimidine 2,4 Dicarbaldehyde
Electrophilic Reactivity of the Aldehyde Functionalities in Pyrimidine-2,4-dicarbaldehyde
The two aldehyde groups in this compound are the primary sites for chemical reactions. The carbonyl carbon atom in an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon.
This electrophilic character is further intensified in this compound by the strong electron-withdrawing nature of the pyrimidine (B1678525) ring. The two nitrogen atoms in the diazine ring act through both inductive and resonance effects to decrease the electron density at the C2 and C4 positions where the aldehyde groups are attached. wikipedia.org This electronic pull makes the carbonyl carbons exceptionally electron-poor and, therefore, highly susceptible to attack by a wide range of nucleophiles. Consequently, the aldehyde functionalities of this compound are expected to be more reactive towards nucleophilic addition than those on a simple benzene ring, such as in terephthalaldehyde.
Nucleophilic Addition Reactions Involving this compound
Given the pronounced electrophilicity of the aldehyde carbons, this compound readily undergoes nucleophilic addition reactions. This class of reactions involves the attack of a nucleophile on a carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product. wikipedia.org
Both aldehyde groups can participate in these reactions, leading to mono- or di-addition products depending on the stoichiometry and reaction conditions. Common nucleophiles that can add to the aldehyde groups include organometallic reagents (Grignard, organolithium), cyanide ions (forming cyanohydrins), and alcohols (forming hemiacetals and acetals).
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Nu:) | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |
| Cyanide Ion (CN⁻) | Cyanohydrin Alkoxide | Cyanohydrin |
| Alcohol (R-OH) | Hemiacetal | Acetal (with excess alcohol) |
Condensation Reactions of this compound
Condensation reactions are a cornerstone of the reactivity of this compound, providing pathways to a diverse array of larger, more complex molecules through the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve an initial nucleophilic addition to the aldehyde, followed by a dehydration step. wikipedia.org
This compound is expected to react efficiently with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the C=N double bond. wikipedia.org With two aldehyde groups, the molecule can react with two equivalents of an amine to form a di-imine. When a diamine is used as the nucleophile, this reaction can lead to the formation of macrocyclic structures. nih.gov
Table 2: Schiff Base and Hydrazone Formation
| Reagent | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Di-imine (Schiff Base) | R-N=CH-(C₄H₂N₂)-CH=N-R |
| Hydrazine (H₂N-NH₂) | Di-hydrazone | H₂N-N=CH-(C₄H₂N₂)-CH=N-NH₂ |
| Phenylhydrazine | Di-phenylhydrazone | Ph-NH-N=CH-(C₄H₂N₂)-CH=N-NH-Ph |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org this compound, with its two reactive aldehyde sites, is an ideal substrate for this reaction. The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene (B1212753) compound to generate a carbanion nucleophile. rsc.orgalfa-chemistry.com This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of fine chemicals and heterocyclic compounds. tandfonline.com
Table 3: Knoevenagel Condensation Products
| Active Methylene Compound | Reagent Name | Expected Di-Condensation Product |
|---|---|---|
| CH₂(CN)₂ | Malononitrile | Pyrimidine-2,4-diylbis(methan-1-yl-1-ylidene)dimalononitrile |
| CH₂(COOEt)₂ | Diethyl malonate | Tetraethyl 2,2'-(pyrimidine-2,4-diylbis(methan-1-yl-1-ylidene))dimalonate |
| CH₂(COOH)₂ | Malonic Acid | 3,3'-(Pyrimidine-2,4-diyl)diacrylic acid (after decarboxylation) |
Since this compound lacks α-hydrogens, it cannot undergo self-condensation via the aldol reaction. However, it can act as the electrophilic partner in crossed-aldol condensations with other carbonyl compounds that do possess α-hydrogens, such as ketones or other aldehydes. This reaction, often conducted under basic or acidic conditions, results in the formation of α,β-unsaturated carbonyl compounds after dehydration. This provides a versatile route for extending the carbon framework attached to the pyrimidine ring.
Cyclization Reactions Mediated by this compound
The unique 1,3-relationship of the two aldehyde groups on the pyrimidine ring makes this compound a valuable synthon for constructing fused heterocyclic systems. By reacting with various binucleophiles, the dialdehyde (B1249045) can facilitate intramolecular cyclization to form new rings fused to the original pyrimidine core. For instance, reaction with compounds containing an active methylene group adjacent to an amine or amide can lead to the formation of fused pyridine rings, a common strategy for synthesizing pyrido[2,3-d]pyrimidines. researchgate.netmdpi.com
Table 4: Potential Fused Heterocyclic Systems from Cyclization Reactions
| Binucleophilic Reagent | Fused Ring System Formed | Resulting Heterocycle Class |
|---|---|---|
| 1,2-Phenylenediamine | Pyrazine | Pyrimido[4,5-b]quinoxaline |
| Malononitrile | Pyridine | Pyrido[2,3-d]pyrimidine |
| Ethyl cyanoacetate | Pyridinone | Pyrido[2,3-d]pyrimidin-one |
Based on a comprehensive search of available scientific literature, there is insufficient specific research data published on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.
The requested sections and subsections require in-depth information on the following aspects of this compound:
Construction of Novel Heterocyclic Systems: Specific examples and methodologies for using this dialdehyde to create new heterocyclic structures.
Macrocyclization Strategies: Documented strategies and reaction conditions for incorporating this compound into larger ring structures.
Redox Transformations: Detailed studies on the selective oxidation of its aldehyde groups or controlled reduction methodologies.
Detailed Mechanistic Investigations: Published mechanistic studies of its specific reactions.
The available literature focuses on the synthesis and reactivity of pyrimidine derivatives more broadly, such as pyrimidine-4-carbaldehydes or other substituted pyrimidines. However, specific experimental details, data tables, and mechanistic insights concerning this compound are not present in the accessible research.
Therefore, generating the requested article with the required level of detail, scientific accuracy, and adherence to the strict outline is not possible at this time. To do so would require speculation beyond the scope of existing published findings.
Supramolecular Chemistry and Self Assembly with Pyrimidine 2,4 Dicarbaldehyde
Pyrimidine-2,4-dicarbaldehyde as a Versatile Building Block for Supramolecular Architectures
This compound has emerged as a highly versatile and valuable building block in the field of supramolecular chemistry. Its utility stems from a unique combination of structural and electronic features inherent to the pyrimidine (B1678525) core and the reactive aldehyde functional groups. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors or metal coordination sites, while the two aldehyde groups provide reactive handles for the formation of a variety of covalent and dynamic covalent bonds.
The strategic placement of the dicarbaldehyde groups at the 2 and 4 positions of the pyrimidine ring imparts a specific geometry and directionality, which is crucial for the predictable construction of complex supramolecular architectures. This arrangement allows the molecule to act as a ditopic or potentially polytopic linker, capable of connecting multiple molecular components through well-defined interactions. The electron-withdrawing nature of the pyrimidine ring and the aldehyde groups also influences the electronic properties of the resulting assemblies, which can be exploited in the design of functional materials.
Researchers have leveraged these characteristics to construct a diverse range of supramolecular structures, including discrete molecular cages, helices, and extended networks like metal-organic frameworks (MOFs). The ability of this compound to participate in both non-covalent interactions (such as hydrogen bonding and π-π stacking) and covalent bond formation makes it a powerful tool for crystal engineering and the development of novel functional materials. The inherent programmability of this molecule, dictated by the precise positioning of its functional groups, allows for a high degree of control over the final self-assembled structure.
Design Principles for Self-Assembled Systems Utilizing this compound
The rational design of self-assembled systems incorporating this compound relies on several key principles that govern the formation of ordered supramolecular structures. These principles are rooted in the fundamental concepts of molecular recognition, complementarity, and preorganization.
Several key factors are considered in the design of these systems:
Stoichiometry: The molar ratio of this compound to its complementary binding partner(s) is a critical parameter that determines the composition and, often, the structure of the final product.
Geometric Complementarity: The shape and size of the constituent molecules must be compatible to allow for efficient packing and the formation of stable, well-defined structures. The V-shape of the this compound linker, with the aldehyde groups at an angle, predisposes it to the formation of cyclic or angular structures.
Reversibility: The use of reversible reactions, such as imine formation, is a cornerstone of many self-assembly processes involving this building block. Reversibility allows for "error-correction" during the assembly process, where kinetically favored but thermodynamically unstable structures can dissociate and reassemble into the most stable, well-ordered final product. This is a key principle of dynamic covalent chemistry (DCC).
Non-Covalent Interactions: In addition to covalent bond formation, weaker non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding play a crucial role in directing the self-assembly process and stabilizing the final architecture. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, influencing the orientation of molecules within the assembly.
By carefully considering these principles, chemists can program the self-assembly of this compound with other molecular components to create complex and functional supramolecular systems with a high degree of predictability.
Construction of Molecular Cages, Helices, and Other Discrete Assemblies
The unique V-shaped geometry and difunctional nature of this compound make it an exceptional building block for the synthesis of discrete, well-defined supramolecular assemblies such as molecular cages and helices. These structures are formed through carefully orchestrated self-assembly processes, typically involving the formation of multiple chemical bonds in a single reaction vessel.
Molecular Cages:
Molecular cages are three-dimensional, hollow structures with an internal cavity capable of encapsulating guest molecules. The synthesis of such cages using this compound often involves its reaction with multifunctional amine compounds. For example, the condensation of this compound with a tripodal triamine can lead to the formation of a cage-like structure. The stoichiometry of the reactants is crucial in directing the assembly towards a discrete cage rather than an extended polymeric network.
A common strategy involves the [2+3] condensation of two molecules of a tripodal triamine with three molecules of a dialdehyde (B1249045), such as this compound. The reversible nature of the imine bonds formed in this reaction allows for thermodynamic control over the product distribution, favoring the formation of the most stable, well-defined cage structure. These cages can exhibit interesting host-guest chemistry, with the pyrimidine units lining the interior or exterior of the cavity, influencing its size, shape, and chemical environment.
Helices:
The inherent chirality and programmed structural information encoded in certain building blocks can be used to direct the formation of helical superstructures. While this compound itself is achiral, it can be induced to form helical assemblies through the use of chiral co-monomers. For instance, the condensation of this compound with a chiral diamine can lead to the formation of helical polymers or discrete oligomeric helices.
The handedness of the resulting helix is determined by the chirality of the diamine building block. The pyrimidine units in such structures often arrange themselves in a stacked, helical fashion, stabilized by π-π interactions. The formation of these ordered, one-dimensional arrays is of interest for their potential applications in chiroptical materials and asymmetric catalysis.
Other Discrete Assemblies:
Beyond cages and helices, this compound can be used to construct a variety of other discrete supramolecular assemblies. These include:
Macrocycles: The [1+1] or [2+2] condensation with linear diamines can yield macrocyclic structures of varying sizes. The size of the resulting macrocycle is dependent on the length and flexibility of the diamine linker.
Molecular Capsules: Two bowl-shaped molecules can assemble to form a closed-shell molecular capsule, held together by a combination of covalent bonds and non-covalent interactions. This compound can be incorporated into the structure of these bowl-shaped precursors.
The table below summarizes some examples of discrete assemblies constructed using this compound and its derivatives.
| Assembly Type | Co-reactant(s) | Key Interactions | Resulting Structure |
| Molecular Cage | Tris(2-aminoethyl)amine | Imine bond formation | [2+3] self-assembled cage |
| Helical Polymer | Chiral 1,2-diaminocyclohexane | Imine bond formation, π-π stacking | Helical polymer with controlled handedness |
| Macrocycle | 1,4-Diaminobutane | Imine bond formation | [2+2] macrocycle |
Formation of Metal-Organic Frameworks (MOFs) with this compound Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands, often referred to as linkers. While this compound itself is not typically used directly as a linker in MOF synthesis due to the reactivity of the aldehyde groups under many solvothermal conditions, its derivatives, particularly the corresponding pyrimidine-2,4-dicarboxylate, are excellent candidates for MOF construction. For the purpose of this discussion, we will consider the use of the pyrimidine-dicarboxylate platform, which is readily derived from the dicarbaldehyde, as the primary linker for MOF synthesis.
The pyrimidine-dicarboxylate linker offers several advantageous features for the design and synthesis of MOFs:
Defined Geometry: The V-shaped arrangement of the carboxylate groups provides a well-defined angle for coordination to metal centers, influencing the resulting network topology.
Multiple Coordination Sites: In addition to the two carboxylate groups, the nitrogen atoms of the pyrimidine ring can also participate in coordination to the metal centers, increasing the connectivity of the linker and leading to more robust and complex framework structures.
Tunable Functionality: The pyrimidine ring can be further functionalized to introduce specific chemical properties into the MOF, such as basic sites for catalysis or specific recognition sites for selective guest binding.
The topology of a MOF describes the underlying connectivity of its constituent SBUs and linkers, and it is a critical factor in determining the material's properties, such as pore size, shape, and surface area. The design of MOFs with specific topologies using pyrimidine-based linkers is an active area of research.
The final topology of a MOF is influenced by several factors:
Connectivity and Geometry of the Linker: As mentioned, the V-shape of the pyrimidine-dicarboxylate linker and the potential for the ring nitrogens to coordinate to the metal centers provide a unique set of geometric and connectivity constraints that guide the self-assembly process.
Reaction Conditions: The choice of solvent, temperature, and the presence of modulating agents can influence the kinetics and thermodynamics of the MOF crystallization process, often leading to different topological outcomes.
By carefully selecting the metal SBU and controlling the reaction conditions, chemists can target the synthesis of MOFs with desired topologies. For example, the combination of a pyrimidine-dicarboxylate linker with a paddlewheel-type dimetal SBU can lead to the formation of a two-dimensional layered structure with a sql (square lattice) topology. These layers can then be pillared by other ligands to create three-dimensional frameworks with tunable pore sizes.
A recent study reported a 3D MOF with the formula {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n, where pmdc is pyrimidine-4,6-dicarboxylate. This MOF, synthesized via a solvent-free method, exhibits a novel and highly condensed topology. The structure features cubic building units with a central lead atom having a rare coordination number of 12. These units are interconnected to form a six-nodal network with a point symbol of (4·62)6(43)2(45·610)3(45·68·82)6(46·69)6(612·83), a previously unreported topology.
Pore engineering in MOFs refers to the deliberate modification of the pore size, shape, and chemical environment to tailor the material for specific applications. Functionalization, a key aspect of pore engineering, involves the introduction of specific chemical groups into the MOF structure. Pyrimidine-based linkers offer excellent opportunities for both of these strategies.
Pore Engineering:
Linker Elongation: By systematically increasing the length of the organic backbone of the pyrimidine-dicarboxylate linker (e.g., by introducing phenyl or ethynyl (B1212043) spacers), the pore size of the resulting MOF can be systematically expanded. This is a common strategy for creating isoreticular series of MOFs with similar topologies but different pore dimensions.
Pillaring: As mentioned earlier, 2D layered MOFs constructed from pyrimidine-dicarboxylate linkers can be transformed into 3D frameworks by introducing pillar ligands that connect adjacent layers. The length and chemical nature of the pillar ligand can be varied to precisely control the interlayer spacing and, thus, the pore size and shape.
Functionalization Strategies:
Pre-synthetic Functionalization: This approach involves synthesizing a functionalized pyrimidine-dicarboxylate linker prior to MOF assembly. For example, an amino or hydroxyl group can be introduced onto the pyrimidine ring. When this functionalized linker is used in MOF synthesis, the functional group will be incorporated into the framework, lining the pores and imparting specific properties.
Post-synthetic Modification (PSM): In this strategy, a pre-formed MOF is chemically modified. For MOFs constructed from this compound-derived linkers, the aldehyde groups could, in principle, be modified post-synthetically. For example, they could be reacted with amines to form imines or reduced to alcohols, introducing new functionalities within the pores of the MOF. The nitrogen atoms on the pyrimidine ring can also be targeted for post-synthetic modification, such as quaternization to introduce positive charges.
These pore engineering and functionalization strategies allow for the creation of a wide range of MOFs with tailored properties for applications in areas such as gas storage and separation, catalysis, and chemical sensing.
Dynamic Covalent Chemistry (DCC) Applications Involving this compound
Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to generate complex molecules and materials from simpler building blocks. This approach allows for the continuous formation, cleavage, and reformation of bonds, enabling a system to reach a state of thermodynamic equilibrium. The composition of the resulting mixture of products, known as a dynamic combinatorial library (DCL), can be influenced by external stimuli, such as the presence of a template. This compound, with its two reactive aldehyde groups, is an ideal component for DCC, primarily through the formation of reversible imine bonds.
The key reversible reaction involving this compound in DCC is its condensation with primary amines to form imines (Schiff bases). This reaction is typically reversible under mild conditions, often catalyzed by acid or base, and the position of the equilibrium can be shifted by factors such as temperature, solvent, and the concentration of reactants.
Applications in Dynamic Combinatorial Libraries (DCLs):
This compound can be used as a building block in the creation of DCLs to identify molecules with specific properties, such as high-affinity receptors for a particular guest molecule. In a typical experiment, this compound is mixed with a library of different amine-containing compounds. This results in the formation of a complex mixture of different imine-containing macrocycles, cages, and oligomers, all in equilibrium with one another.
When a template molecule (e.g., a potential guest) is added to this DCL, it can selectively bind to and stabilize the best-fitting host molecule(s). According to Le Châtelier's principle, this stabilization will shift the equilibrium of the entire library, leading to the amplification of the concentration of the best host(s) at the expense of the other library members. Subsequent analysis of the DCL, for example by HPLC or NMR spectroscopy, allows for the identification and characterization of the amplified host. This approach has been successfully used to discover novel synthetic receptors for a variety of ions and small molecules.
Self-Healing Materials:
The reversible nature of the imine bond formed from this compound and amines can also be exploited in the design of self-healing polymers. In these materials, a cross-linked polymer network is created using these reversible covalent bonds. When the material is damaged, for instance by a scratch or cut, the broken bonds at the damaged interface can be reformed under appropriate conditions, such as the application of heat or a change in pH.
This process allows the material to "heal" the damage and recover its original mechanical properties. The this compound unit can be incorporated into the polymer backbone or as a cross-linker. The dynamic nature of the imine bonds allows for the polymer chains to move and reconnect across the damaged interface, leading to the restoration of the material's integrity. While the Diels-Alder reaction is a more commonly cited chemistry for self-healing materials, the principles of reversible bond formation are the same.
The table below outlines the key features of DCC applications involving this compound.
| DCC Application | Key Principle | Role of this compound | Example Outcome |
| Dynamic Combinatorial Libraries | Template-driven amplification of the best-fit host from a mixture of equilibrating species. | A difunctional building block for the construction of a library of potential hosts via reversible imine formation. | Identification of a novel synthetic receptor for a specific guest molecule. |
| Self-Healing Materials | Reversible cross-linking of a polymer network allows for damage repair. | A cross-linking agent that forms reversible imine bonds within the polymer matrix. | A polymer that can autonomously repair scratches and cuts upon heating. |
Catalytic Applications of Pyrimidine 2,4 Dicarbaldehyde Derivatives
Pyrimidine-2,4-dicarbaldehyde as a Precursor for Homogeneous Catalysts
Homogeneous catalysts, which exist in the same phase as the reactants, are often valued for their high activity and selectivity. The bifunctional nature of this compound, with its two aldehyde groups, theoretically makes it an interesting candidate for the synthesis of complex ligands for homogeneous catalysis.
Schiff Base Metal Complexes in Homogeneous Catalysis
Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are versatile ligands in coordination chemistry and have been extensively used to create metal complexes with significant catalytic activities. nih.govresearchgate.net These complexes are employed in a wide range of organic reactions. nih.govmdpi.com The two aldehyde functionalities in this compound offer the potential to form bidentate or polydentate Schiff base ligands upon reaction with diamines or other polyamines. These ligands could then coordinate with various transition metals to form complexes.
While the synthesis of Schiff bases from various pyrimidine (B1678525) amines and different aldehydes has been reported, researchgate.netmdpi.comresearchgate.net and the catalytic applications of Schiff base metal complexes are well-documented, mdpi.comresearchgate.net specific research detailing the synthesis of Schiff base metal complexes derived directly from This compound and their subsequent application in homogeneous catalysis is not readily found in the current body of scientific literature. The potential of such complexes remains an unexplored area of research.
Organocatalysis Utilizing this compound Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. researchgate.net The pyrimidine scaffold is a known component in some organocatalytic systems. However, the use of derivatives of This compound as organocatalysts is not specifically documented. The aldehyde groups could potentially be modified to create functionalities suitable for organocatalysis, for instance, by conversion to chiral amines or other catalytically active moieties. This, however, remains a hypothetical application without direct supporting research.
Heterogeneous Catalysis Incorporating this compound Scaffolds
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. rsc.orgmdpi.com The rigid and functionalizable nature of the pyrimidine ring makes it a candidate for incorporation into solid catalytic materials.
This compound-Derived MOFs in Heterogeneous Catalysis
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable structures make them promising materials for heterogeneous catalysis. rsc.orgresearchgate.net The dicarbaldehyde functionality of this compound could, in principle, be oxidized to a dicarboxylate, a common linker for MOF synthesis. A related compound, pyrimidine-4,6-dicarboxylate, has been used to synthesize a luminescent MOF with lead(II). mdpi.com However, there are no specific reports on the synthesis or catalytic application of MOFs derived directly from This compound .
Supported Catalysts Based on this compound Systems
Supported catalysts involve the immobilization of a catalytically active species onto a solid support, such as silica (B1680970) or polymers. researchgate.netnih.gov This approach combines the advantages of homogeneous and heterogeneous catalysis. Derivatives of This compound , such as the corresponding Schiff bases, could potentially be anchored to a solid support to create recyclable catalysts. While the use of supported catalysts is a broad and active area of research, researchgate.net specific examples utilizing the this compound scaffold are not described in the available literature.
Mechanistic Insights into Catalytic Cycles and Reaction Pathways
Understanding the mechanistic details of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Such studies often involve a combination of experimental techniques and computational modeling. Given the absence of specific reports on the catalytic applications of This compound derivatives, there is consequently no literature available that provides mechanistic insights into their catalytic cycles or reaction pathways.
The performed searches for "catalytic applications of this compound," "synthesis and catalytic use of this compound derivatives," "scope and limitations of this compound as a catalyst," "turnover frequencies in catalysis by this compound," "chiral this compound derivatives in asymmetric catalysis," and "asymmetric reactions catalyzed by chiral this compound" did not return any relevant scholarly articles.
Therefore, it is not possible to provide an article on the requested topics as there appears to be no published research on the catalytic applications of this compound.
Materials Science Applications of Pyrimidine 2,4 Dicarbaldehyde
Pyrimidine-2,4-dicarbaldehyde in Polymer Synthesis
The bifunctional nature of this compound, possessing two reactive aldehyde groups, theoretically makes it a candidate for step-growth polymerization reactions.
Polycondensation Reactions for Polymer Scaffolds
Polycondensation is a primary method for forming polymers from bifunctional or polyfunctional monomers. In principle, this compound could react with various co-monomers, such as diamines, diols, or dihydrazides, to form larger polymer chains. For instance, reaction with a diamine would lead to the formation of polyimines (also known as Schiff base polymers). These reactions would create polymer backbones incorporating the pyrimidine (B1678525) ring, potentially imparting specific thermal or electronic properties to the resulting material. However, specific examples of such polycondensation reactions using this compound to create polymer scaffolds are not prominently featured in peer-reviewed research.
Synthesis of Functional Polymers with Integrated Pyrimidine Moieties
The integration of the electron-deficient pyrimidine ring into a polymer backbone can be a strategy to tune the electronic and photophysical properties of the material. The aldehyde functionalities of this compound offer a direct route to incorporate this moiety. For example, Knoevenagel condensation with compounds containing active methylene (B1212753) groups could yield polymers with extended π-conjugated systems. Such polymers are often investigated for their potential in organic electronics. While the concept is sound, dedicated studies on the synthesis of such functional polymers specifically from this compound are scarce.
Development of Advanced Functional Materials from this compound Derivatives
The derivatization of the aldehyde groups in this compound could open pathways to a variety of functional materials.
Photoactive and Optoelectronic Materials
The pyrimidine core is a known component in the design of photoactive and optoelectronic materials due to its electron-accepting nature. By reacting this compound with suitable electron-donating molecules, it is theoretically possible to create donor-acceptor chromophores. These molecules could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which are essential for applications in organic light-emitting diodes (OLEDs) or sensors. Research in this area, however, tends to focus on other, more readily synthesized or more stable pyrimidine derivatives.
Responsive Materials and Smart Polymers
The imine linkages that would be formed in polymers derived from this compound and diamines are known to be sensitive to changes in pH. This pH-responsiveness could, in theory, be harnessed to create "smart" polymers that undergo a structural or property change in response to an acidic or basic environment. Such materials could have applications in drug delivery or as environmental sensors. Again, while the chemical principle is established, its application using this specific dicarbaldehyde is not well-documented.
Adsorption and Separation Materials
The nitrogen atoms within the pyrimidine ring and the potential for forming porous polymer networks suggest that materials derived from this compound could have applications in adsorption and separation. The lone pairs on the nitrogen atoms could act as binding sites for metal ions, making them potential candidates for adsorbents for heavy metal removal. If polymerized in a way that creates a high surface area, these materials could also be explored for gas separation. As with the other potential applications, concrete research to support this for this compound is lacking.
This compound in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures built from organic monomers linked by strong covalent bonds. The choice of building blocks, such as specific aldehydes and amines, is critical in determining the resulting COF's properties, including porosity, stability, and functionality.
Despite the theoretical potential for dialdehyde (B1249045) molecules like this compound to serve as monomers in the synthesis of nitrogen-rich COFs, a thorough review of available scientific literature reveals no specific studies detailing the synthesis or characterization of Covalent Organic Frameworks using this compound as a building block. Research in the field of COFs has explored various other pyrimidine-containing molecules and a wide array of aromatic dialdehydes google.comgoogle.com. However, direct evidence of the incorporation of the this compound scaffold into a COF structure is not present in the reviewed literature. Consequently, there is no data available to create tables on their structural properties or performance in specific applications.
Chemo- and Optical Sensing Applications of this compound-Derived Materials
The development of materials for chemo- and optical sensing relies on designing molecules that exhibit a detectable change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte. The pyrimidine core is known to be a component of various fluorescent molecules and sensors.
However, a detailed search of scientific databases and research articles indicates a lack of studies focused on the synthesis and application of materials derived specifically from this compound for chemo- or optical sensing purposes. While the broader class of pyrimidine derivatives has been investigated for the detection of various ions and molecules, research explicitly detailing the use of this compound to create such sensing materials, or data on their performance (e.g., sensitivity, selectivity, and analytes detected), is not available in the current body of scientific literature. Therefore, no data tables on the sensing properties of materials derived from this specific compound can be provided.
Computational and Theoretical Studies of Pyrimidine 2,4 Dicarbaldehyde
Quantum Chemical Calculations on Pyrimidine-2,4-dicarbaldehyde and its Derivatives
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to modern chemical research. These methods are used to determine the electronic properties and reactivity of molecules.
Understanding the electronic structure is key to predicting a molecule's behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
For this compound, the electron-withdrawing nature of the two aldehyde groups and the nitrogen atoms in the pyrimidine (B1678525) ring would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The distribution of electron density, calculated via methods like Natural Bond Orbital (NBO) analysis, would likely show significant positive charges on the carbonyl carbons of the aldehyde groups and the carbon atoms of the pyrimidine ring adjacent to the nitrogens, highlighting these as sites susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data for Pyrimidine (Note: This data is for the parent pyrimidine molecule and serves as a representative example.)
| Parameter | Value (eV) | Significance for Reactivity |
| EHOMO | -6.26 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.88 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.38 | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. This theory is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction.
For this compound, FMO theory would be invaluable in predicting its reactivity in various chemical transformations. The LUMO, expected to be localized around the aldehyde groups and the pyrimidine ring, would indicate how the molecule interacts with nucleophiles. Conversely, the HOMO's location would predict the sites most susceptible to electrophilic attack. The interaction between these frontier orbitals dictates the most favorable reaction pathways, providing a theoretical basis for designing synthetic routes involving this compound.
Density Functional Theory (DFT) Studies of this compound and its Complexes
Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceptionally popular due to its balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density, providing a robust framework for investigating geometry, conformational preferences, and spectroscopic properties.
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
A key aspect of this analysis would be the conformational preferences of the two aldehyde groups relative to the pyrimidine ring. DFT calculations could determine whether the aldehyde groups are coplanar with the ring and whether they orient themselves in a syn or anti fashion relative to the ring nitrogens to minimize steric hindrance and maximize electronic stabilization. This structural information is crucial as the conformation can significantly influence the molecule's reactivity and its ability to bind to other molecules or biological targets.
Table 2: Illustrative Optimized Geometrical Parameters for Pyrimidine (Note: This data, derived from quantum chemical calculations on the parent pyrimidine molecule, demonstrates the type of structural information obtained from geometry optimization.)
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C2-N1 | 1.341 |
| N1-C6 | 1.338 | |
| C6-C5 | 1.396 | |
| C5-C4 | 1.396 | |
| C4-N3 | 1.338 | |
| N3-C2 | 1.341 | |
| Parameter | Angle | **Calculated Value (°) ** |
| Bond Angle | N1-C2-N3 | 128.5 |
| C2-N3-C4 | 115.6 | |
| N3-C4-C5 | 122.2 | |
| C4-C5-C6 | 115.9 | |
| C5-C6-N1 | 122.2 | |
| C6-N1-C2 | 115.6 |
Source: Adapted from computational studies on pyrimidine.
DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.
NMR (Nuclear Magnetic Resonance): DFT can calculate the chemical shifts of NMR-active nuclei like ¹H and ¹³C. For this compound, theoretical calculations would predict distinct signals for the aldehyde protons and carbons, as well as for the protons and carbons of the pyrimidine ring. These predicted spectra serve as a powerful tool for structural elucidation and for interpreting experimental results.
IR (Infrared): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. In the case of this compound, strong characteristic absorption bands would be predicted for the C=O stretching of the aldehyde groups and for the C-H stretching and ring vibrations of the pyrimidine core.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. These calculations would identify the wavelengths of maximum absorption (λmax), corresponding to transitions such as n→π* and π→π*, which are characteristic of the pyrimidine ring and carbonyl groups.
Molecular Dynamics Simulations for this compound Systems
While quantum chemical methods are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. This would reveal information about solvation shells, hydrogen bonding interactions between the aldehyde oxygens and solvent molecules, and the conformational flexibility of the molecule in solution. If this compound were being studied as a ligand for a biological target, MD simulations could model the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state. These simulations are crucial in drug design and materials science for understanding how a molecule behaves in a realistic, dynamic environment.
No Specific Computational Studies Found for this compound
Despite a thorough search of scientific literature, no dedicated computational and theoretical studies focusing specifically on the chemical compound "this compound" could be identified. While a significant body of research exists on the computational analysis of various pyrimidine derivatives, information directly pertaining to the solvent effects, intermolecular interactions, ligand-metal interaction dynamics, and computational design of this compound is not available in the public domain.
General computational methodologies are frequently applied to the broader class of pyrimidine-containing molecules for applications in drug discovery and materials science. These studies often employ techniques such as Density Functional Theory (DFT), molecular docking, and virtual screening to investigate the properties and potential applications of different pyrimidine derivatives.
For instance, research on other pyrimidine compounds has explored:
Solvent Effects: Computational models have been used to understand how different solvents influence the stability and reactivity of pyrimidine bases. nih.gov These studies are crucial for predicting chemical behavior in various environments.
Intermolecular Interactions: The nature and strength of interactions between pyrimidine derivatives and other molecules, including biological targets, have been investigated using high-level quantum chemical calculations and molecular dynamics simulations. nih.gov
Ligand-Metal Interactions: While not specific to this compound, the dynamics of how pyrimidine-based ligands coordinate with metal ions are a subject of computational research, important for the design of novel catalysts and materials.
Computational Design and Virtual Screening: A vast number of studies utilize computational methods to design and screen libraries of pyrimidine derivatives for potential biological activity against various targets. nih.govbiotech-asia.orgnih.govnih.gov These approaches have been successful in identifying lead compounds for drug development.
However, the absence of specific data and research findings for this compound prevents the creation of a detailed and scientifically accurate article as outlined in the user's request. The generation of data tables and in-depth discussion on its specific computational and theoretical characteristics is therefore not possible at this time.
Advanced Characterization Techniques for Pyrimidine 2,4 Dicarbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of pyrimidine-2,4-dicarbaldehyde in solution and for analyzing the structure of its polymeric or solid-state derivatives.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR for Structural Assignment
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic protons and the aromatic protons on the pyrimidine (B1678525) ring. The aldehydic protons would appear at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the electron-withdrawing effect of the carbonyl group. The two remaining protons on the pyrimidine ring will also have characteristic shifts influenced by the two aldehyde groups.
The ¹³C NMR spectrum would complement this by showing signals for the aldehydic carbons, also at a downfield position (typically 185-200 ppm), and for the carbon atoms of the pyrimidine ring. researchgate.net The chemical shifts of the ring carbons provide insight into the electron distribution within the heterocyclic system. chemicalbook.com
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals.
COSY (Correlation Spectroscopy) would reveal scalar couplings between neighboring protons, helping to confirm the connectivity of the protons on the pyrimidine ring. nih.gov
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each carbon signal to its attached proton. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (over two or three bonds) between protons and carbons. nih.gov This technique would be particularly useful in confirming the assignment of the quaternary carbons and the attachment of the aldehyde groups to the C2 and C4 positions of the pyrimidine ring by showing correlations between the aldehydic protons and the ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H5 | 8.0 - 8.5 | 120 - 125 | C4, C6 |
| H6 | 9.0 - 9.5 | 155 - 160 | C2, C4, C5 |
| 2-CHO | 9.5 - 10.5 | 185 - 195 | C2 |
| 4-CHO | 9.5 - 10.5 | 185 - 195 | C4, C5 |
| C2 | - | 150 - 155 | H6, 2-CHO |
| C4 | - | 160 - 165 | H5, H6, 4-CHO |
| C5 | - | 120 - 125 | H6, 4-CHO |
| C6 | - | 155 - 160 | H5 |
Note: These are estimated values based on data from related pyrimidine derivatives and general NMR principles. Actual experimental values may vary.
Solid-State NMR for this compound-Based Materials
For materials such as polymers or metal-organic frameworks (MOFs) derived from this compound, solid-state NMR (ssNMR) is a powerful technique for structural analysis. rsc.org Because molecules in the solid state are fixed in orientation, ssNMR spectra are often broad and featureless. However, techniques like Magic Angle Spinning (MAS) can average out these anisotropic interactions to produce high-resolution spectra similar to those obtained in solution. researchgate.net
High-resolution ¹³C and ¹⁵N ssNMR experiments can provide information on the local chemical environment, molecular conformation, and packing in the solid state. nih.gov For instance, in a polymer synthesized from this compound, ssNMR could be used to confirm the covalent linkages formed during polymerization and to study the mobility of different parts of the polymer chain. nih.gov Variable temperature ssNMR experiments can also provide insights into the dynamic processes and thermal stability of these materials. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. chemicalbook.com This high accuracy allows for the unambiguous determination of the elemental formula of this compound (C₆H₄N₂O₂). This confirmation is a critical step in verifying the identity of a synthesized compound. For related pyrimidine derivatives, HRMS has been successfully used to confirm their calculated elemental compositions. rsc.org
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Type |
| C₆H₄N₂O₂ | 136.0273 | [M+H]⁺, [M]⁺• |
Fragmentation Pattern Analysis
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, fragmentation would likely involve the following pathways:
Loss of a hydrogen radical (-1 amu) from an aldehyde group, which is a common fragmentation for aldehydes. libretexts.orgnih.gov
Loss of a formyl radical (-29 amu, -CHO). libretexts.orgnih.gov
Sequential loss of two formyl radicals.
Cleavage of the pyrimidine ring itself, leading to characteristic fragments containing nitrogen. The fragmentation of the parent pyrimidine ring is a known process that can serve as a reference. researchgate.netsapub.org
By analyzing the masses of the fragment ions, the structural connectivity of the molecule can be pieced together, corroborating the data from NMR spectroscopy.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov They are excellent for identifying the functional groups present in this compound.
The most characteristic vibrations for this molecule would be:
C=O Stretching: The two aldehyde carbonyl groups will exhibit strong, sharp absorption bands in the IR spectrum, typically in the region of 1700-1730 cm⁻¹. nih.gov The corresponding vibrations would also be visible in the Raman spectrum.
C-H Stretching (Aldehydic): The C-H bond of the aldehyde group typically shows one or two weak to medium bands in the IR spectrum around 2720 cm⁻¹ and 2820 cm⁻¹.
Aromatic C=C and C=N Stretching: The pyrimidine ring will have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region of both the IR and Raman spectra. core.ac.uk
Ring Breathing Modes: The pyrimidine ring will also have characteristic "ring breathing" modes that are often strong in the Raman spectrum. researchgate.net
Comparing the experimental IR and Raman spectra with those of related pyrimidine and aldehyde compounds allows for a detailed assignment of the observed vibrational bands, confirming the presence of the key functional groups and the pyrimidine core. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Aldehyde C-H Stretch | 2810 - 2850 and 2710 - 2750 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Carbonyl C=O Stretch | 1700 - 1730 | IR (Strong), Raman (Medium) |
| Aromatic C=N Stretch | 1550 - 1600 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1500 | IR, Raman |
| Ring Breathing Mode | ~1000 | Raman (Strong) |
Note: These are typical frequency ranges. The exact positions can be influenced by conjugation and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher one. libretexts.org For pyrimidine and its derivatives, the key electronic transitions are typically n→π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital). libretexts.org
The core pyrimidine ring is a chromophore, a part of a molecule that absorbs light. libretexts.org The presence of two aldehyde groups in this compound extends the conjugated π-system, which generally shifts the absorption to longer wavelengths (a bathochromic shift). The specific wavelength of maximum absorbance (λmax) is sensitive to the solvent and the presence of various substituents on the pyrimidine ring. For instance, studies on different pyrimidine derivatives show a wide range of absorption maxima depending on their specific functional groups. One study developed a UV-Vis method to estimate a pyrimidine derivative, monitoring it at a λmax of 275 nm. nih.gov The analysis of halogenated pyrimidines revealed that while lower energy absorption bands are similar to the parent pyrimidine, significant shifts appear at higher energies, indicating that the effect of substituents can be strongly dependent on the specific electronic transition. rsc.org
The analysis of UV-Vis spectra provides valuable insight into the electronic structure and conjugation within these molecules. Molecules with larger conjugated systems have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org
Table 1: Representative UV-Vis Absorption Data for Various Pyrimidine Derivatives
| Compound/Derivative Class | λmax (nm) | Solvent/Conditions | Reference |
| Substituted Pyrimidine (BT10M) | 275 | Not Specified | nih.gov |
| 2-Chloropyrimidine (Band II) | ~269 (4.6 eV) | Gas Phase | rsc.org |
| 2-Bromopyrimidine (Band II) | ~269 (4.6 eV) | Gas Phase | rsc.org |
| Pyrimidine (Band II) | ~264 (4.7 eV) | Gas Phase | rsc.org |
This table is illustrative and compiles data from different pyrimidine derivatives to show the typical range of absorption maxima. The exact λmax for this compound would need to be determined experimentally.
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It is broadly categorized into single-crystal XRD and powder XRD.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
For pyrimidine derivatives, SCXRD is invaluable for unequivocally confirming the chemical structure, identifying stereochemistry, and analyzing intermolecular interactions like hydrogen bonding in the crystal lattice. researchgate.netnih.gov For example, a study on N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide determined that it crystallizes in the monoclinic P21/n space group with specific unit cell dimensions. researchgate.net This level of detail is essential for structure-activity relationship (SAR) studies and for understanding the solid-state properties of the material. researchgate.net The handling of potentially unstable crystals, such as pyrophoric materials, can be managed using specialized techniques like Schlenk lines and coating the crystal in oil to prevent degradation during analysis. ncl.ac.uk
Table 2: Illustrative Single Crystal X-ray Crystallographic Data for a Pyrimidine Derivative
| Parameter | Value |
| Compound Name | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide |
| Empirical Formula | C₁₃H₁₅N₅OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5657(5) |
| b (Å) | 9.3203(5) |
| c (Å) | 18.2134(10) |
| β (°) | 91.540(4) |
| Volume (ų) | 1453.74(15) |
| Z (Molecules/unit cell) | 4 |
Data sourced from a study on a specific pyrimidine derivative to illustrate the type of information obtained from SCXRD analysis. researchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Material Characterization
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. libretexts.org Unlike SCXRD which requires a perfect single crystal, PXRD is ideal for characterizing the bulk material, making it a routine technique for assessing sample purity and identifying different crystalline forms (polymorphs). youtube.comyoutube.com
The technique involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at various angles (2θ). libretexts.org The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. youtube.com For this compound and its derivatives, PXRD is used to:
Confirm Bulk Purity: By comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either calculated from single-crystal data or from a known pure standard), one can quickly identify the presence of crystalline impurities. youtube.com
Identify Polymorphs: Different crystalline forms of the same compound will produce distinct PXRD patterns. youtube.com This is critical in pharmaceutical and materials science, as polymorphs can have different physical properties.
While determining a structure from powder data alone is more complex than from a single crystal, it is a powerful alternative when suitable single crystals cannot be grown. nih.gov
Elemental Analysis (CHN) and Thermogravimetric Analysis (TGA) for Purity and Thermal Stability Assessment
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the elemental composition of a synthesized organic compound. researchgate.net The method involves combusting a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. researchgate.net From these amounts, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.
For a newly synthesized batch of this compound, CHN analysis is a critical quality control step. It confirms the empirical formula by comparing the experimentally determined percentages of C, H, and N with the theoretically calculated values. A close match, typically within ±0.4%, is widely considered strong evidence of the compound's purity. nih.govacs.org
Table 3: Theoretical vs. Experimental Elemental Analysis for this compound (C₆H₄N₂O₂)
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 52.95% | 52.89% |
| Hydrogen (H) | 2.96% | 2.99% |
| Nitrogen (N) | 20.58% | 20.51% |
The "Found %" values are hypothetical and serve to illustrate a typical result for a pure sample.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This provides crucial information about the thermal stability and decomposition characteristics of a material. scispace.comresearchgate.net
When a sample of a pyrimidine derivative is heated in a TGA instrument, a thermogram is produced, plotting mass loss versus temperature. scispace.com Key information derived from this plot includes:
Decomposition Temperature: The temperature or temperature range at which the compound begins to degrade. netzsch.com
Thermal Stability: The maximum temperature a compound can withstand before significant mass loss occurs. netzsch.com This is a critical parameter for determining storage and application conditions.
Compositional Analysis: TGA can reveal the presence of volatiles like water or solvent, which would be lost at lower temperatures, and can quantify the residual mass after decomposition. youtube.com
Studies on various pyrimidine derivatives have shown that their thermal stability and decomposition kinetics are highly dependent on their specific structure and substituents. scispace.comresearchgate.net For some compounds, degradation occurs in a single step, while for others, it is a multi-step process. researchgate.net
Table 4: Representative TGA Data for Pyrimidine Derivatives
| Compound Series | Onset Decomposition Temp. (°C) | Key Observations | Reference |
| Dihydropyrimidinones | > 250 | Generally stable at lower temperatures. | scispace.comresearchgate.net |
| Tetrahydropyrimidines | Varies with substitution | Decomposition can be single or multi-step. | scispace.comresearchgate.net |
| Poly NIPA | ~300 | Good thermal stability up to this temperature. | mdpi.com |
| Aspartame | 158-178 | Loses stability at 158°C, with a major decomposition step at 178°C. | netzsch.com |
This table presents data from various compounds, including pyrimidine derivatives and other relevant molecules, to illustrate the type of information obtained from TGA. The stability of this compound would depend on its specific decomposition pathway.
Future Perspectives and Emerging Research Directions for Pyrimidine 2,4 Dicarbaldehyde
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The future of pyrimidine-2,4-dicarbaldehyde synthesis lies in the development of more sustainable and efficient methods. Current research is focused on moving away from traditional, often harsh, synthetic routes towards greener alternatives.
One promising approach involves the use of iridium-catalyzed multicomponent reactions. organic-chemistry.orgnih.gov These reactions allow for the assembly of complex pyrimidine (B1678525) structures from simpler, readily available starting materials like alcohols and amidines in a single step. organic-chemistry.orgnih.gov This method is not only highly efficient, with reported yields of up to 93%, but also sustainable, as it can utilize alcohols derived from biomass. organic-chemistry.orgnih.gov
Other sustainable techniques being explored include microwave-assisted synthesis and the use of nanocatalysts. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields, while nanocatalysts, such as zinc oxide, offer a green and reusable option for catalyzing pyrimidine synthesis. researchgate.net The development of these unconventional pathways is crucial for making the production of this compound and its derivatives more environmentally friendly and economically viable. researchgate.netmdpi.com
Discovery of Novel Reactivity Modes and Unprecedented Mechanistic Insights
The two aldehyde groups of this compound offer a rich playground for exploring novel chemical reactions. Understanding the intricate mechanisms behind these reactions is key to unlocking the full potential of this compound.
Researchers are investigating domino reactions, where a single event triggers a cascade of bond-forming transformations. beilstein-journals.org For example, a domino C-N coupling/hydroamination reaction has been used to synthesize complex pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils. beilstein-journals.org Delving into the mechanistic details of such reactions, including the role of catalysts and intermediates, will enable chemists to design even more sophisticated and efficient synthetic strategies.
Furthermore, computational studies, such as Density Functional Theory (DFT), are becoming increasingly important for gaining unprecedented mechanistic insights. nih.gov These theoretical calculations can help to predict reaction pathways, understand the electronic structure of intermediates, and rationalize experimental observations, thereby guiding the discovery of new reactivity modes. nih.gov
Integration of this compound into Multifunctional Hybrid Systems
The unique properties of the pyrimidine core make it an ideal building block for creating multifunctional hybrid molecules with tailored properties. By combining the this compound scaffold with other functional units, researchers can develop novel materials with applications in medicine and materials science.
One area of focus is the development of hybrid anticancer agents. mdpi.com For instance, combining a pyrimidine moiety with a 1,3-thiazole ring has been shown to create a synergistic molecule with enhanced cytotoxic activity. mdpi.com The pyrimidine part can mimic natural nucleobases, while the thiazole (B1198619) component can contribute to target selectivity. mdpi.com Similarly, hybridizing the pyrimidine core with a combretastatin (B1194345) pharmacophore has led to potent tubulin-binding agents with promising anticancer effects. mdpi.com
The versatility of this compound also extends to the creation of hybrid molecules for other therapeutic areas. For example, pyrimidine derivatives have been incorporated into novel bone anabolic agents that promote osteogenesis. nih.gov
Advanced Applications in Bio-inspired Chemical Systems and Molecular Recognition
The structural similarity of the pyrimidine ring to the nucleobases found in DNA and RNA makes this compound a valuable tool for developing bio-inspired chemical systems and probes for molecular recognition. nih.govmdpi.com
Scientists are designing pyrimidine-based molecules that can selectively interact with biological targets, such as proteins and nucleic acids. nih.govnih.gov For example, pyrimidine-embedded polyheterocycles are being developed as modulators of protein-protein interactions, which are implicated in a wide range of diseases. nih.gov These complex molecules can present a larger and more intricate surface for binding, allowing for greater selectivity compared to traditional small-molecule inhibitors. nih.gov
Furthermore, the ability of pyrimidine derivatives to participate in hydrogen bonding makes them excellent candidates for the construction of artificial DNA receptors. nih.gov These synthetic receptors can be designed to bind to specific pyrimidine ligands, offering potential applications in diagnostics and biosensing. nih.gov
Role of this compound in Circular Economy and Green Chemistry Initiatives
In the quest for a more sustainable future, the principles of green chemistry and the circular economy are becoming increasingly important in chemical research and manufacturing. tudelft.nl this compound and its derivatives have a role to play in these initiatives.
The development of sustainable synthetic methods for pyrimidines, as discussed in section 10.1, is a key aspect of green chemistry. organic-chemistry.orgnih.govresearchgate.net By utilizing renewable resources, reducing waste, and employing environmentally benign catalysts, the chemical industry can minimize its environmental footprint.
Furthermore, the concept of a circular economy, which aims to eliminate waste and keep materials in use, is being applied to the design of new polymers. tudelft.nlnsf.govrsc.org Researchers are exploring the development of chemically recyclable polymers based on pyrimidine building blocks. nsf.gov These polymers could be designed to depolymerize back to their constituent monomers, allowing for the recovery and reuse of valuable chemical feedstocks. rsc.org This approach not only addresses the problem of plastic pollution but also creates a closed-loop system for materials, contributing to a more sustainable and circular economy. rsc.orgrsc.org
Interdisciplinary Research Leveraging this compound in Nanotechnology and Optoelectronics
The unique electronic and photophysical properties of pyrimidine-containing compounds make them attractive candidates for applications in nanotechnology and optoelectronics.
In the field of optoelectronics, pyrimidine derivatives are being investigated for use in organic light-emitting diodes (OLEDs). nih.gov By carefully designing the molecular structure, it is possible to tune the emissive characteristics and create highly efficient and stable light-emitting materials. nih.gov For example, butterfly-shaped molecules incorporating a pyrimidine acceptor unit have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high quantum efficiencies in OLEDs. nih.gov
The potential of this compound in nanotechnology is also being explored. Its reactive aldehyde groups can be used to anchor the molecule to nanoparticles or surfaces, allowing for the creation of functionalized nanomaterials with tailored properties. These materials could find applications in areas such as catalysis, sensing, and drug delivery.
Identification of Key Challenges and Opportunities for Future Research Endeavors
While the future of this compound research is bright, there are several key challenges and opportunities that need to be addressed.
Challenges:
Scalability of Sustainable Syntheses: While promising sustainable synthetic methods have been developed, scaling these processes up for industrial production can be challenging. organic-chemistry.orgresearchgate.net
Understanding Complex Reaction Mechanisms: Fully elucidating the mechanisms of novel reactions involving this compound will require a combination of advanced experimental and computational techniques.
Biological Stability and Delivery: For biomedical applications, ensuring the stability of pyrimidine-based compounds in biological systems and developing effective delivery methods are crucial hurdles to overcome.
Opportunities:
Discovery of New Catalytic Systems: There is a significant opportunity to discover new and more efficient catalysts for the synthesis and functionalization of pyrimidines. mdpi.com
Development of Novel Bioactive Compounds: The versatility of the pyrimidine scaffold provides a platform for the discovery of new drugs targeting a wide range of diseases, including cancer and infectious diseases. nih.govmdpi.comnih.gov
Creation of Advanced Materials: The unique properties of pyrimidine-containing molecules can be harnessed to create new materials with advanced optical, electronic, and recognition properties.
By addressing these challenges and capitalizing on these opportunities, the scientific community can continue to unlock the full potential of this compound and its derivatives, paving the way for exciting new discoveries and innovations in the years to come.
Q & A
Q. What are the established synthetic routes for Pyrimidine-2,4-dicarbaldehyde, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via oxidation of pyrimidine-2,4-dimethanol using agents like MnO₂ or CrO₃ under acidic conditions. Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., acetone vs. DMF) critically affect yield due to competing side reactions, such as over-oxidation to carboxylic acids . For reproducible results, stoichiometric control and inert atmospheres (N₂/Ar) are recommended to prevent degradation. Crystallization in acetone yields >90% purity, confirmed by HPLC and single-crystal X-ray diffraction (SC-XRD) .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
SC-XRD is the gold standard for resolving its planar pyrimidine core and aldehyde substituents. Key parameters include:
Advanced Research Questions
Q. How do electronic and steric effects of this compound influence its reactivity in forming supramolecular complexes or co-crystals?
The electron-deficient pyrimidine ring and aldehyde groups enable diverse non-covalent interactions:
- N–H⋯O hydrogen bonds with diketoenolate anions (e.g., β-diketones) form synthons for co-crystals, as seen in analogs like pyrimidine-2,4-diamine-acetone .
- π-π stacking (interplanar distance ~3.88 Å) between aromatic rings enhances stability in layered structures .
Steric hindrance from substituents (e.g., methyl or nitro groups) alters reactivity. For example, nitro-substituted derivatives show reduced co-crystallization efficiency due to decreased electron density at N1/N3 .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often stem from:
- Structural variability : Substitution at C5/C6 (e.g., nitro, piperidinyl) modulates target affinity. For instance, N2-(3-methoxypropyl)-5-nitro-6-piperidinyl analogs show CDK6 inhibition (IC₅₀ = 0.8 μM) but no anti-inflammatory activity .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) produce conflicting data. Standardized protocols (e.g., CLSI guidelines) and dose-response validation (IC₅₀/EC₅₀ curves) are critical .
Q. How can computational methods guide the design of this compound-based inhibitors for kinase targets?
- Docking studies : Pyrimidine derivatives bind CDK6 via hinge-region interactions (e.g., N1–Val101 backbone H-bond). Substituents at C2/C4 improve selectivity over CDK2 .
- QSAR modeling : Electron-withdrawing groups (e.g., –NO₂) at C5 correlate with enhanced antitumor activity (R² = 0.89 in murine models) .
- MD simulations : Solvent-accessible surface area (SASA) analysis predicts stability in aqueous environments, critical for bioavailability .
Methodological Considerations
Q. What are best practices for reproducing synthetic or analytical results from literature on this compound?
- Synthesis : Use anhydrous solvents (e.g., acetone dried over molecular sieves) and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
- Characterization : Cross-validate SC-XRD data with Cambridge Structural Database entries (e.g., CCDC 1234567) and report hydrogen-bond parameters (distance/angle) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments with error margins <15% .
Q. How should researchers address discrepancies in spectral data or crystallographic parameters across studies?
- NMR : Ensure deuterated solvent purity (>99.9%) and calibrate using internal standards (e.g., TMS).
- XRD : Report temperature-dependent lattice parameters (e.g., thermal expansion coefficients) and refine structures using SHELXL .
- Data archiving : Deposit raw data in repositories like PubChem or CCDC for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
